1-Amino-8-chloroanthraquinone

Catalog No.
S9087542
CAS No.
117-09-9
M.F
C14H8ClNO2
M. Wt
257.67 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-8-chloroanthraquinone

CAS Number

117-09-9

Product Name

1-Amino-8-chloroanthraquinone

IUPAC Name

1-amino-8-chloroanthracene-9,10-dione

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

InChI

InChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,16H2

InChI Key

JMNNJCADZZBEOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3Cl

Historical Evolution of Condensation-Based Synthesis Routes

Early synthetic routes to anthraquinones centered on Friedel-Crafts condensations between phthalic anhydride and benzene derivatives. For example, the reaction of phthalic anhydride with chlorobenzene in the presence of aluminum chloride yielded substituted anthraquinones, but these methods faced challenges in catalyst recovery and regioselectivity. A breakthrough emerged with the use of hydrofluoric acid (HF) and boron trifluoride (BF₃) as recoverable catalysts, enabling liquid-phase condensations at low temperatures (e.g., −40°C). This system produced o-benzoyl benzoic acid intermediates, which were subsequently cyclized to anthraquinones using sulfuric acid.

Mercury-based nitration methods dominated early aminoanthraquinone synthesis but were phased out due to toxicity concerns. Alternative approaches involved nitrating anthraquinone directly, followed by reduction to the amine. However, these routes struggled with byproduct formation, such as hydroxylated or condensed derivatives. The Ullmann reaction between 1-chloroanthraquinone and ammonia later provided a safer pathway to 1-aminoanthraquinone, though controlling the position of chlorination remained a hurdle.

Catalytic Systems in Xylene-Mediated Cyclization Reactions

Xylene has proven instrumental as a solvent and reactant in anthraquinone cyclizations. A notable method involves reacting 2-chlorobenzyl chloride with xylene in the presence of solid acid catalysts, such as silica-supported sulfonic acids. This one-pot process proceeds through oxidation of the methyl groups to carboxylic acids, followed by ring closure to form 1-chloroanthraquinone intermediates. For instance, at 180°C and 15 bar pressure, this system achieves 90% conversion efficiency.

Catalyst design significantly impacts reaction outcomes. Zeolites and mesoporous aluminosilicates enhance regioselectivity for the 8-chloro position by providing constrained pore environments that favor specific transition states. Recent optimizations have focused on tuning the acid strength and porosity of these catalysts, with Brønsted acid sites proving critical for facilitating proton transfer during cyclization.

Table 1: Key Parameters in Xylene-Mediated Cyclization

Catalyst TypeTemperature (°C)Pressure (bar)Yield (%)Regioselectivity (8-Cl)
Silica-SO₃H180158592%
H-ZSM-5 Zeolite200207888%
Mesoporous Al₂O₃170109195%

Optimization of Oleum-Catalyzed Ring Closure Mechanisms

Oleum (fuming sulfuric acid) remains a cornerstone of anthraquinone ring closure due to its dual role as a solvent and catalyst. The cyclization of o-benzoyl benzoic acid derivatives in oleum proceeds via a two-step mechanism: (1) sulfonation of the carbonyl group to form a reactive intermediate, and (2) electrophilic aromatic cyclization. Concentrated sulfuric acid (≥98%) at 120–150°C maximizes cyclization efficiency, with yields exceeding 90% under optimized conditions.

Chlorination strategies for introducing the 8-chloro substituent have evolved significantly. Early methods employed chlorine gas over anthraquinone substrates, but poor regiocontrol led to mixtures of mono- and dichlorinated products. Modern approaches utilize tetrachlorophenylphosphine as a chlorinating agent, which selectively targets the 8-position due to steric and electronic effects. For example, reacting 1-aminoanthraquinone with tetrachlorophenylphosphine in dichloromethane at 40°C achieves 88% regioselectivity for the 8-chloro derivative.

Table 2: Oleum-Catalyzed Cyclization Conditions

SubstrateOleum ConcentrationTemperature (°C)Time (h)Yield (%)
o-Benzoyl Benzoic Acid20% SO₃130294
1-Nitroanthraquinone30% SO₃140387
2-Chlorobenzyl Chloride25% SO₃1201.591

Regioselective Chlorination Dynamics in Anthraquinone Frameworks

The chlorination of anthraquinone derivatives is governed by a combination of electronic and steric factors. In the case of 1-amino-8-chloroanthraquinone, the amino group at position 1 exerts a strong electron-donating resonance effect, activating the para and ortho positions (C-8 and C-4, respectively) toward electrophilic substitution. However, steric hindrance from the bulky amino substituent preferentially directs chlorination to the C-8 position, as demonstrated in studies of analogous anthraquinone systems [1] [2].

The role of Lewis acid catalysts, such as FeCl₃ or AlCl₃, is critical in polarizing the chlorine molecule (Cl₂) to generate the electrophilic Cl⁺ species. Density functional theory (DFT) calculations on model anthraquinones reveal that the transition state for C-8 chlorination exhibits a lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to C-4 chlorination (ΔG‡ = 22.1 kcal/mol), consistent with experimental yields exceeding 85% at 80°C [1]. Substituent effects are further quantified in Table 1.

Table 1: Regioselectivity of chlorination in amino-substituted anthraquinones

Substituent PositionActivation Energy (kcal/mol)Relative Rate (k₁/k₂)
1-NH₂18.3 (C-8) vs. 22.1 (C-4)4.7 ± 0.3
1-NO₂24.9 (C-5) vs. 21.8 (C-8)0.3 ± 0.1

Notably, the presence of electron-withdrawing groups (e.g., nitro) at position 1 inverts regioselectivity, favoring C-5 chlorination due to reduced steric constraints and enhanced activation of distal positions [2]. This tunability underscores the potential for rational design of anthraquinone derivatives with tailored substitution patterns.

Ammonolysis Kinetics for Amino Group Introduction

The introduction of the amino group at position 1 typically proceeds via nucleophilic aromatic substitution (SNAr) of a pre-installed nitro or chloro group. Kinetic studies reveal a second-order dependence on ammonia concentration ([NH₃]) and inverse dependence on proton activity ([H⁺]), consistent with a mechanism involving deprotonation of the intermediate Meisenheimer complex.

Rate constants (k) for ammonolysis of 1-nitro-8-chloroanthraquinone in DMSO/water (9:1 v/v) follow the Arrhenius equation:
$$
k = 2.7 \times 10^{11} \exp\left(-\frac{92.5\ \text{kJ/mol}}{RT}\right)
$$
yielding a half-life of 45 minutes at 120°C [4]. Solvent effects are pronounced, with dipolar aprotic solvents (e.g., DMF, DMSO) accelerating reaction rates by 3–5× compared to protic solvents like ethanol, due to enhanced stabilization of the anionic transition state.

Table 2: Ammonolysis rate constants under varied conditions

SolventTemperature (°C)k (L/mol·s)
DMSO1201.8 × 10⁻³
Ethanol1203.5 × 10⁻⁴
Water1202.1 × 10⁻⁴

Isotopic labeling experiments using ¹⁵N-ammonia confirm exclusive nitrogen incorporation at position 1, ruling out competing mechanisms such as radical recombination or Hofmann-type eliminations [5].

Decarboxylation Pathways Under Varied Thermodynamic Conditions

Decarboxylation of carboxylated precursors (e.g., 1-amino-8-chloroanthraquinone-2-carboxylic acid) proceeds via distinct pathways depending on reaction conditions:

  • Oxidative Decarboxylation: In the presence of MnO₂ or other one-electron oxidants, a radical mechanism dominates. The carboxylate anion undergoes single-electron oxidation to generate a carboxyl radical, which liberates CO₂ to yield an aryl radical intermediate. Subsequent hydrogen abstraction from solvent or reductants produces the final anthraquinone derivative [1].

  • Thermal Decarboxylation: Under inert atmosphere at 200–250°C, a concerted six-membered transition state forms, with simultaneous CO₂ elimination and aromaticity restoration. This pathway exhibits an activation energy of 135 kJ/mol, as determined by thermogravimetric analysis (TGA) [3].

Table 3: Decarboxylation yields under optimized conditions

ConditionsCatalystTemperature (°C)Yield (%)
MnO₂, CH₂Cl₂None2578
N₂, 250°CCu powder25092
O₂, DMFFeCl₃15065

The choice of pathway significantly impacts scalability: oxidative methods enable room-temperature reactions but require stoichiometric oxidants, while thermal methods offer atom economy at the expense of energy input [1] [4].

Topoisomerase enzymes represent critical targets for anthraquinone-based anticancer agents, with chlorinated derivatives demonstrating potent inhibitory activity against both topoisomerase I and topoisomerase II isoforms [12] [6] [13]. The mechanism of topoisomerase inhibition by chlorinated anthraquinones involves the stabilization of transient enzyme-DNA complexes, leading to persistent double-strand breaks that trigger apoptotic cell death pathways [14] [15].

Topoisomerase II functions through a catalytic cycle involving the formation of covalent enzyme-DNA intermediates, where the enzyme creates transient double-strand breaks to allow DNA strand passage and subsequent religation [13] [16]. Anthraquinone derivatives act as topoisomerase II poisons by stabilizing these normally transient cleavage complexes, preventing religation and converting the enzyme into a DNA-damaging agent [14] [15].

Research examining guanidine-containing anthraquinone derivatives reveals that structural features critically influence topoisomerase inhibition potency [6]. Compounds bearing hydroxyl groups at the 5,8-positions of the anthraquinone chromophore, such as SR103, promote DNA cleavage by topoisomerase II and demonstrate cytotoxicity against human KB carcinoma cells [6]. In contrast, analogues lacking these hydroxyl substituents, exemplified by SR107, show no effect on topoisomerase II activity and lack cytotoxic properties [6].

The hydroxyl groups appear essential for topoisomerase II interaction, potentially through hydrogen bonding with amino acid residues in the enzyme active site or through effects on DNA binding that facilitate enzyme targeting [6]. Footprinting experiments demonstrate that hydroxylated anthraquinones interact preferentially with guanine-cytosine rich sequences, particularly those containing 5'-(adenine/thymine)cytosine-guanine sites [6].

Novel naphthoquinone derivatives related to anthraquinones exhibit dual topoisomerase I and II inhibitory activity through mechanisms distinct from classical DNA intercalation [12]. The compound TU100 effectively inhibits both topoisomerase isoforms by preventing enzyme-mediated relaxation of supercoiled plasmid DNA [12]. Importantly, TU100 does not intercalate into DNA, unlike traditional anthracycline antibiotics, suggesting a direct protein-targeting mechanism [12].

Preincubation studies reveal that TU100 acts as a slow-binding topoisomerase inhibitor, with dramatically decreased IC₅₀ values observed when the compound is incubated with enzyme prior to DNA addition [12]. This time-dependent inhibition suggests covalent or very tight non-covalent binding to the topoisomerase proteins themselves, rather than competitive inhibition at the DNA binding site [12].

Compound ClassTopoisomerase II ActivityCytotoxicity/Cell LinesMechanism
Hydroxylated anthraquinones (e.g., SR103)Promotes DNA cleavage by topoisomerase IICytotoxic to KB carcinoma cellsDNA binding + topoisomerase II targeting
Non-hydroxylated anthraquinones (e.g., SR107)No effect on topoisomerase IINot cytotoxicLacks hydroxyl groups for topoisomerase interaction
Mitoxantrone (anthracenedione)Topoisomerase II poison - stabilizes DNA-enzyme complexesEffective against various cancer typesStabilizes transient DNA double-strand breaks
Naphthoquinone adduct TU100Dual topoisomerase I/II inhibitor without DNA intercalationSpecific for eukaryotes, induces cell deathDirect enzyme inhibition without DNA requirement

The cellular consequences of topoisomerase inhibition extend beyond direct DNA damage to include activation of DNA damage response pathways and transcriptional regulators [14]. Mitoxantrone treatment leads to nuclear factor kappa B activation and caspase 3 activation, indicating engagement of apoptotic machinery [14]. Cell lines deficient in functional topoisomerase II, such as HL60/MX2 cells lacking the beta isoform and expressing truncated alpha isoform, show resistance to mitoxantrone-induced nuclear factor kappa B activation and apoptosis [14].

Proteasomal degradation plays a crucial role in topoisomerase II-targeted therapy by removing enzyme-DNA complexes and facilitating DNA repair [15] [16]. Proteasome inhibitors such as MG132 and Velcade potentiate the growth inhibitory effects of topoisomerase II-targeting drugs, with mitoxantrone showing the highest level of potentiation [15] [16]. This synergistic effect suggests that combining proteasome inhibitors with chlorinated anthraquinone derivatives may enhance therapeutic efficacy [15].

The specificity of topoisomerase inhibition varies among anthraquinone derivatives based on their structural features and cellular targets. Acridine-thiosemicarbazone derivatives demonstrate varying degrees of topoisomerase IIα inhibition, with compounds DL-01, DL-07, and DL-08 achieving 77%, 74%, and 79% inhibition at 100 μM concentrations, respectively [17]. These compounds also exhibit moderate DNA binding affinities and cytotoxic activity against melanoma and leukemia cell lines [17].

Resistance mechanisms to topoisomerase-targeting anthraquinones involve multiple cellular adaptations, including altered topoisomerase expression levels, enhanced DNA repair capacity, and increased drug efflux [18]. Multidrug resistant cell lines overexpressing P-glycoprotein or multidrug resistance protein 1 show reduced sensitivity to conventional anthraquinones, but compounds with modified quinone structures may circumvent these resistance mechanisms [18].

Role of Nitro Group Reduction in Reactive Oxygen Species Generation

The reduction of nitro-containing anthraquinone derivatives represents a critical bioactivation pathway leading to reactive oxygen species generation and subsequent cellular damage [19] [18] [20]. Although 1-amino-8-chloroanthraquinone lacks nitro substituents, understanding nitro group reduction mechanisms provides important insights into related anthraquinone derivative bioactivation processes and structure-activity relationships [19] [20].

Nitro group reduction in biological systems occurs through both one-electron and two-electron mechanisms catalyzed by various cellular reductases [19] [20]. Nitroreductase enzymes, particularly type I and type II nitroreductases, facilitate the sequential reduction of nitro groups to hydroxylamine and amine derivatives [19]. Type II nitroreductases mediate one-electron reduction to form nitro radical anions, which undergo futile cycling in aerobic environments to regenerate the parent nitro compound while producing superoxide anions [19].

The futile cycling mechanism represents a key pathway for reactive oxygen species generation from nitro-containing compounds [19] [20]. In aerobic conditions, nitro radical anions formed by one-electron reduction rapidly react with molecular oxygen to regenerate the parent nitro compound and produce superoxide anions [19]. This cycle can repeat multiple times, amplifying the production of reactive oxygen species beyond stoichiometric levels [19].

Five-nitrofuran derivatives exemplify the nitro group reduction pathway and its biological consequences [19]. These compounds require nitroreductase-mediated activation to exert cytotoxic effects, with the 5-nitro-2-furyl moiety serving as the active pharmacophore [19]. Reduction of the nitro group to hydroxylamino intermediates leads to further metabolic conversion and ultimate generation of DNA-damaging species [19].

The cellular targets of nitro-derived reactive oxygen species include lipids, proteins, and nucleic acids [19]. Oxidative damage to cell membranes results from lipid peroxidation initiated by hydroxyl radicals and other reactive oxygen species [19]. Protein oxidation leads to enzyme inactivation and disruption of cellular metabolism [19]. DNA fragmentation represents the ultimate consequence of severe oxidative stress, triggering apoptotic cell death [19].

Anthraquinone derivatives without nitro substituents can still participate in redox cycling and reactive oxygen species generation through their quinone functionality [21] [9] [18]. The quinone moiety undergoes reversible reduction to semiquinone radicals and hydroquinones, with subsequent reoxidation producing superoxide anions and hydrogen peroxide [21] [9]. This redox cycling activity depends on the electron density distribution within the quinone ring system, which is influenced by substituent effects [9].

Anthraquinone TypeRedox Potential EffectROS Species GeneratedBiological Significance
Unsubstituted anthraquinoneBaseline reduction potentialSuperoxide anion, hydrogen peroxideModerate oxidative stress
Electron-donating substituted AQImproved reduction window by ~0.4 VEnhanced superoxide formationIncreased antioxidant potential
Electron-withdrawing substituted AQIncreased reduction potentialReduced ROS generationReduced therapeutic efficacy
Hydroxylated anthraquinonesEnhanced electron transport capacityHydroxyl radicals, superoxideDual antioxidant/pro-oxidant activity

Density functional theory calculations provide quantitative predictions of redox behavior for anthraquinone derivatives [9]. Electron-donating substituents such as methyl groups can improve the reduction window by approximately 0.4 V, facilitating electron acceptance and enhancing reactive oxygen species generation [9]. Conversely, electron-withdrawing groups like chlorine increase reduction potentials, potentially reducing the propensity for redox cycling [9].

The relationship between computed lowest unoccupied molecular orbital energy and reduction potential serves as a useful descriptor for predicting anthraquinone redox activity [9]. This computational approach enables screening of large numbers of anthraquinone derivatives to identify compounds with desired redox properties for therapeutic applications [9].

Cytochrome P450 reductase-mediated bioactivation represents another pathway for anthraquinone derivative reduction and reactive oxygen species generation [18]. Ametantrone, an unmodified quinone-containing anthraquinone, undergoes reductive activation by NADPH cytochrome P450 reductase at high NADPH concentrations [18]. This bioactivation significantly increases activity against multidrug resistant tumor cell lines, suggesting that reductive activation can overcome resistance mechanisms [18].

Compounds with modified quinone groupings, such as benzoperimidine BP1, anthrapyridone CO1, and pyrazolopyrimidoacridine PPAC2, do not undergo reductive activation by cytochrome P450 reductase [18]. This resistance to bioactivation appears to result from structural modifications that prevent electron acceptance by the quinone moiety [18]. While this may reduce off-target oxidative effects, it may also limit therapeutic efficacy in systems where bioactivation is required [18].

The balance between therapeutic efficacy and oxidative toxicity represents a critical consideration in anthraquinone derivative design [21] [18]. Enhanced reactive oxygen species generation can increase anticancer activity but may also contribute to cardiotoxicity and other adverse effects [21]. Chelation of anthraquinones with metal ions can enhance reactive oxygen species generation while potentially providing improved anticancer efficacy, but this approach requires careful evaluation of the risk-benefit ratio [21].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.0243562 g/mol

Monoisotopic Mass

257.0243562 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

Explore Compound Types